

Serinol-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Serinol-d5

Cat. No.: B12394739

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An In-depth Guide to the Procurement and Application of Deuterated Serinol for Advanced Research

This technical guide provides a comprehensive overview of **Serinol-d5**, a deuterated analog of the versatile amino alcohol Serinol. Designed for researchers, scientists, and professionals in drug development, this document details suppliers, purchasing options, and key applications. It includes a detailed experimental protocol for its use as an internal standard in mass spectrometry and visualizes relevant biochemical pathways and experimental workflows.

Introduction to Serinol-d5

Serinol, or 2-amino-1,3-propanediol, is a chiral amino alcohol that serves as a fundamental building block in the synthesis of a wide array of biologically significant molecules. Its structure is closely related to the amino acid serine and the lipid backbone of sphingolipids. The deuterated form, **Serinol-d5**, in which five hydrogen atoms are replaced by deuterium, is a valuable tool in various research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies. The heavy isotope labeling provides a distinct mass shift, allowing for its use as an internal standard to enhance the accuracy and precision of analytical measurements.

Serinol-d5 Supplier and Purchasing Options

The procurement of high-purity **Serinol-d5** is critical for reliable experimental outcomes. Several chemical suppliers offer this deuterated compound, primarily for research and

development purposes. The following tables summarize key information for sourcing **Serinol-d5** and its non-deuterated counterpart.

Table 1: **Serinol-d5** (2-Amino-1,3-propanediol-1,1,2,3,3-d5) Supplier Information

Supplier	Product/Catalog Number	Available Quantities	Purity/Isotopic Enrichment
Qmx Laboratories	QX152973	0.05g	Not specified
CDN Isotopes (via Fisher Scientific)	D-8004	Inquire	Not specified

Table 2: Serinol (2-Amino-1,3-propanediol) Supplier Information

Supplier	Product/Catalog Number	Available Quantities	Purity	Price (USD)
TCI America	A1252	5g, 25g	>98.0% (GC)	\$51.00 (5g), \$149.00 (25g)
Thermo Scientific Chemicals	ACROS Organics: 149580050, 149580250	5g, 25g	98%	Inquire
CP Lab Safety (distributor for TCI America)	A1252	5g	Not specified	Inquire ^[1]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk purchasing options.

Physicochemical Properties of Serinol

Understanding the physical and chemical properties of Serinol is essential for its proper handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Serinol (CAS: 534-03-2)

Property	Value
Molecular Formula	C ₃ H ₉ NO ₂
Molecular Weight	91.11 g/mol
Appearance	White to off-white crystalline powder or lumps
Melting Point	52°C to 57°C
Solubility	Soluble in water
Storage	Room temperature, in a cool and dark place (<15°C recommended)

Experimental Protocol: Use of Serinol-d5 as an Internal Standard for LC-MS/MS Analysis of Sphingolipids

This protocol provides a detailed methodology for the use of a deuterated internal standard, such as a derivative of **Serinol-d5**, for the quantitative analysis of sphingolipids (e.g., ceramides) in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for sphingolipid analysis.

Objective: To accurately quantify the concentration of specific sphingolipids in a biological matrix (e.g., plasma, cell lysate) using a deuterated internal standard to correct for sample preparation variability and matrix effects.

Materials:

- Biological sample (e.g., human plasma, cell pellet)
- **Serinol-d5** derivative (e.g., C17-**Serinol-d5** ceramide) as an internal standard (IS)
- Analytes of interest (e.g., endogenous ceramides)

- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Isopropanol, HPLC grade
- Formic acid, LC-MS grade
- Ammonium bicarbonate
- Chloroform
- Water, LC-MS grade
- Protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v)
- LC-MS/MS system with an ESI source
- C18 reverse-phase HPLC column

Procedure:

- Preparation of Internal Standard (IS) Working Solution:
 - Prepare a stock solution of the **Serinol-d5** derivative in a suitable solvent (e.g., methanol).
 - From the stock solution, prepare a working solution at a known concentration. The concentration should be chosen to yield a robust signal in the LC-MS/MS analysis.
- Sample Preparation (Protein Precipitation):
 - Aliquot 50 μ L of the biological sample (standard, quality control, or unknown) into a microcentrifuge tube.
 - Add 400 μ L of the internal standard/protein precipitation solution to each sample.
 - Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

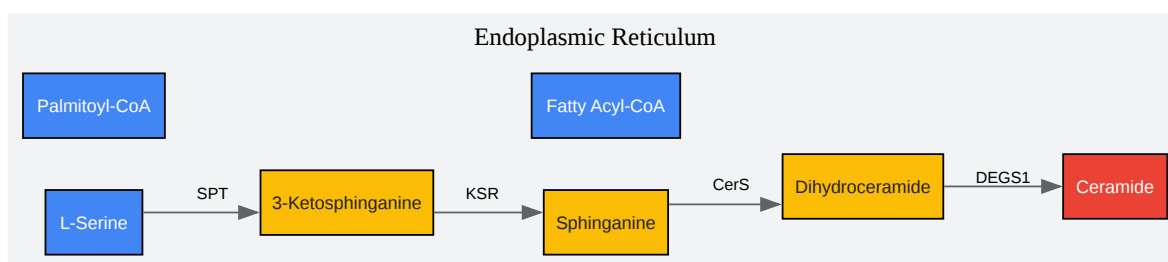
- Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in isopropanol.
 - Gradient:
 - 0–0.5 min: 65% B
 - 0.5–2.0 min: 65% to 90% B
 - 2.0–2.1 min: 90% to 100% B
 - 2.1–3.0 min: 100% B
 - 3.0–3.1 min: 100% to 65% B
 - 3.1–5.0 min: 65% B
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).

- **MRM Transitions:** Set the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard. The precursor ion for the analytes will be $[M+H]^+$, and a characteristic product ion (e.g., m/z 264 for many ceramides) is monitored. The deuterated internal standard will have a mass shift corresponding to the number of deuterium atoms.
- **Data Analysis:**
 - Integrate the peak areas for each analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways and Workflows

De Novo Ceramide Synthesis Pathway

Serinol is a synthetic precursor to sphingoid bases, which are central to the de novo synthesis of ceramides and other sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA. The following diagram illustrates a simplified overview of this crucial metabolic route.

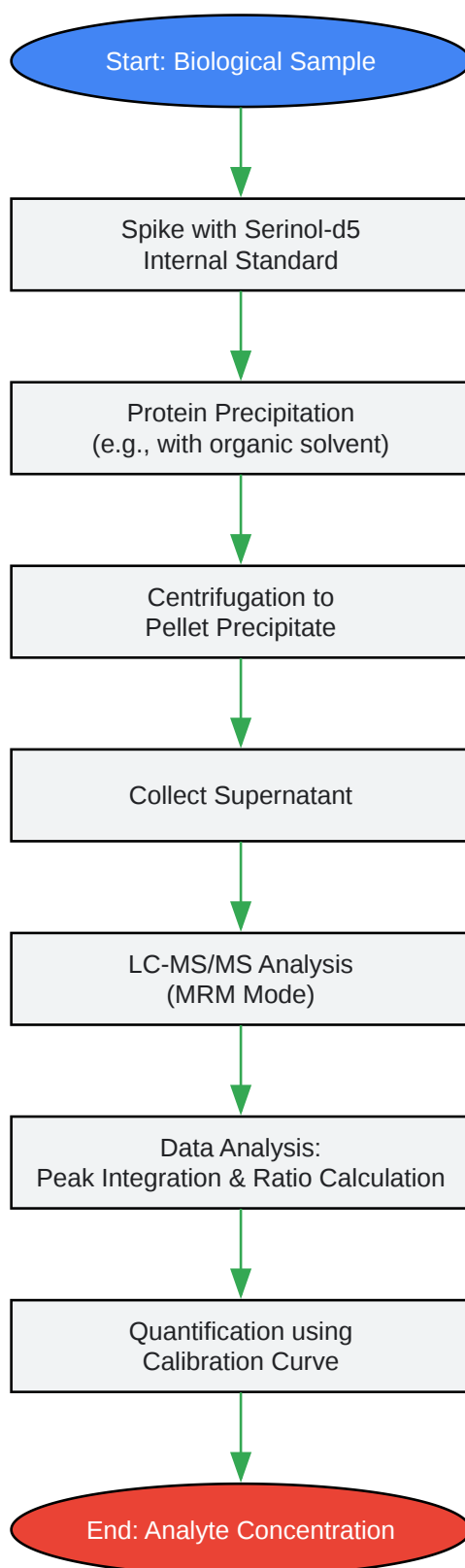


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Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical steps involved in the quantitative analysis of a target analyte in a biological sample using a deuterated internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

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References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Serinol-d5: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394739#serinol-d5-supplier-and-purchasing-options]

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